molecular formula C11H12 B14713338 Benzene, 1-ethenyl-2-(2-propenyl)- CAS No. 21919-44-8

Benzene, 1-ethenyl-2-(2-propenyl)-

Cat. No.: B14713338
CAS No.: 21919-44-8
M. Wt: 144.21 g/mol
InChI Key: NHZOYRMRCLQFTA-UHFFFAOYSA-N
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Description

Benzene, 1-ethenyl-2-(2-propenyl)- (molecular formula: C₁₁H₁₂) is an aromatic hydrocarbon featuring a benzene ring substituted with an ethenyl (-CH=CH₂) group at position 1 and a propenyl (-CH₂-CH=CH₂) group at position 2. This dual substitution creates a conjugated π-electron system, enhancing its reactivity and suitability for applications in organic electronics and polymer chemistry.

Properties

CAS No.

21919-44-8

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

1-ethenyl-2-prop-2-enylbenzene

InChI

InChI=1S/C11H12/c1-3-7-11-9-6-5-8-10(11)4-2/h3-6,8-9H,1-2,7H2

InChI Key

NHZOYRMRCLQFTA-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene, 1-ethenyl-2-(2-propenyl)- can be achieved through several methods. One common approach involves the alkylation of benzene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the allyl group is introduced to the benzene ring.

Another method involves the Heck reaction, where styrene (vinylbenzene) is reacted with allyl halides in the presence of a palladium catalyst. This reaction allows for the formation of the desired product with high selectivity and yield.

Industrial Production Methods

Industrial production of benzene, 1-ethenyl-2-(2-propenyl)- typically involves large-scale alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. Catalysts such as zeolites and supported metal catalysts are often employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-ethenyl-2-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bonds, yielding the corresponding saturated hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can yield nitro derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: HNO3 and H2SO4 for nitration; halogens and Lewis acids for halogenation.

Major Products Formed

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitrobenzene derivatives, halobenzene derivatives.

Scientific Research Applications

Benzene, 1-ethenyl-2-(2-propenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzene, 1-ethenyl-2-(2-propenyl)- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the electron-rich benzene ring attacks electrophiles, forming a sigma complex. The stability of the intermediate and the nature of the substituents influence the reaction pathway and products.

Comparison with Similar Compounds

Benzene, 1-Ethenyl-2-(2-Phenylethenyl)- (C₁₆H₁₄)

  • Substituents : Ethenyl (-CH=CH₂) and phenylethenyl (-CH=CH-C₆H₅).
  • Key Properties :
    • Exhibits antimicrobial activity (MIC: 20–50 µg/mL against S. aureus, E. coli) and anticancer effects (IC₅₀: 9.8 µM against A549 lung cancer cells) .
    • Conjugated structure enables applications in OLEDs and photovoltaic cells .
  • Differentiation : The phenylethenyl group increases steric hindrance and π-conjugation, enhancing luminescent properties but reducing solubility compared to propenyl-substituted analogs.

Benzene, 1-Methyl-2-(2-Propenyl)- (C₁₀H₁₂)

  • Substituents : Methyl (-CH₃) and propenyl (-CH₂-CH=CH₂).
  • Key Properties :
    • Used in polymer production to improve thermal stability and mechanical strength .
    • Lacks the ethenyl group, reducing electronic conjugation and limiting applications in optoelectronics.
  • Differentiation : The methyl group provides steric stability but diminishes reactivity in electrophilic substitutions compared to ethenyl-propenyl systems.

Benzene, 1-Ethoxy-2-Methyl- (C₉H₁₂O)

  • Substituents : Ethoxy (-OCH₂CH₃) and methyl (-CH₃).
  • Key Properties :
    • Primarily used in pharmaceutical synthesis due to its electron-donating ethoxy group, which directs electrophilic substitutions to para positions .
  • Differentiation : The absence of unsaturated groups (ethenyl/propenyl) limits its utility in materials science but enhances stability in biological environments.

Benzene, 1-Ethenyl-2-(Methylthio)- (C₉H₁₀S)

  • Substituents : Ethenyl (-CH=CH₂) and methylthio (-SCH₃).
  • Key Properties :
    • Acts as a pharmaceutical intermediate (e.g., antimicrobial agents) and modifies polymer matrices .
    • The methylthio group introduces sulfur-based reactivity (e.g., nucleophilic substitutions) absent in propenyl analogs .
  • Differentiation : Sulfur’s electron-withdrawing effects reduce conjugation efficiency compared to propenyl substituents.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Substituents Key Applications Biological Activity (IC₅₀/MIC)
Benzene, 1-ethenyl-2-(2-propenyl)- C₁₁H₁₂ Ethenyl, Propenyl Organic electronics, Polymers Not explicitly reported
Benzene, 1-ethenyl-2-(2-phenylethenyl)- C₁₆H₁₄ Ethenyl, Phenylethenyl OLEDs, Pharmaceuticals MIC: 20–50 µg/mL (Antimicrobial)
Benzene, 1-methyl-2-(2-propenyl)- C₁₀H₁₂ Methyl, Propenyl Industrial polymers N/A
Benzene, 1-ethoxy-2-methyl- C₉H₁₂O Ethoxy, Methyl Drug synthesis N/A

Table 2: Reactivity and Electronic Properties

Compound Conjugation Length Electrophilic Reactivity Thermal Stability
Benzene, 1-ethenyl-2-(2-propenyl)- High Moderate-High Moderate
Benzene, 1-ethenyl-2-(2-phenylethenyl)- Very High Low Low
Benzene, 1-methyl-2-(2-propenyl)- Low High High

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